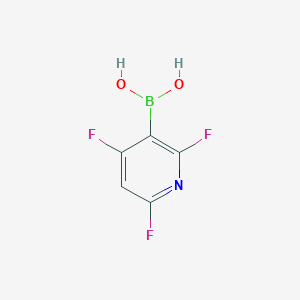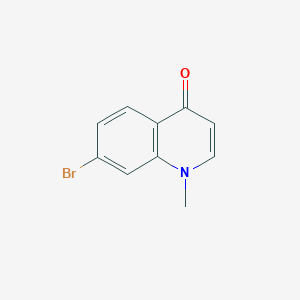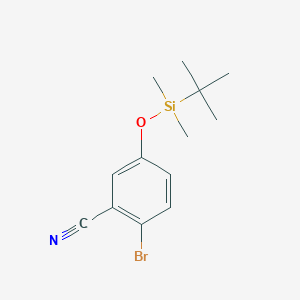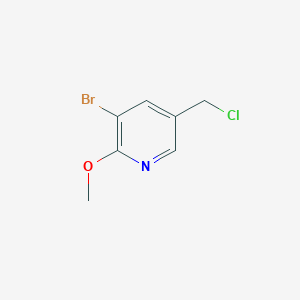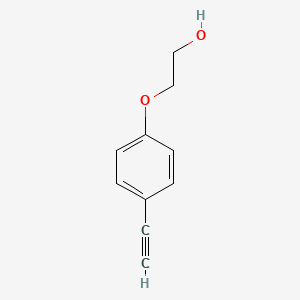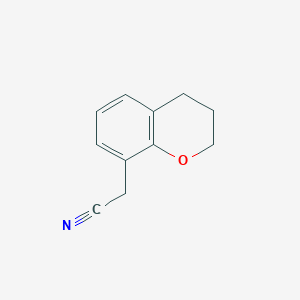
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile is an organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with an appropriate nitrile source in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzopyran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzopyran-8-carboxaldehyde or benzopyran-8-carboxylic acid.
Reduction: Formation of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)ethylamine.
Substitution: Formation of various substituted benzopyran derivatives depending on the reagents used.
科学研究应用
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
相似化合物的比较
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A structurally related compound with similar biological activities.
2-Phenylchroman: Another benzopyran derivative with distinct pharmacological properties.
Flavanones: A class of compounds with a 3,4-dihydro-2-aryl-2H-1-benzopyran-4-one skeleton.
Uniqueness
2-(3,4-dihydro-2H-1-benzopyran-8-yl)acetonitrile is unique due to its specific acetonitrile group, which imparts distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
2-(3,4-dihydro-2H-chromen-8-yl)acetonitrile |
InChI |
InChI=1S/C11H11NO/c12-7-6-10-4-1-3-9-5-2-8-13-11(9)10/h1,3-4H,2,5-6,8H2 |
InChI 键 |
MJSAMRBQNFTCQE-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=CC=C2)CC#N)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


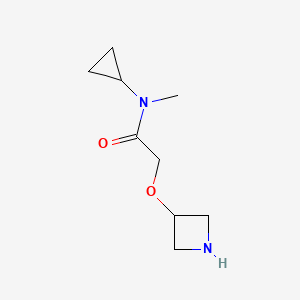
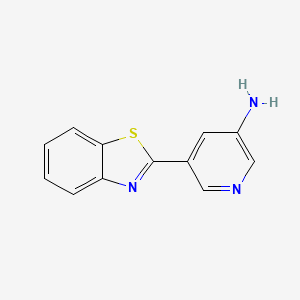
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)



![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)

